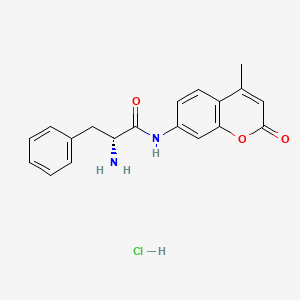
H-D-Phe-AMC hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-D-Phe-AMC hydrochloride, also known as D-phenylalanine 7-amino-4-methylcoumarin hydrochloride, is a synthetic compound widely used in scientific research. It is a fluorogenic substrate that releases a fluorescent signal upon enzymatic cleavage, making it valuable in various biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phe-AMC hydrochloride typically involves the coupling of D-phenylalanine with 7-amino-4-methylcoumarin. This reaction is often carried out using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction conditions usually include stirring at room temperature for several hours to ensure complete coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product, ensuring it meets the required specifications for research applications.
Chemical Reactions Analysis
Types of Reactions
H-D-Phe-AMC hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by proteolytic enzymes, releasing 7-amino-4-methylcoumarin, which emits fluorescence.
Substitution: The amino group in the coumarin moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is commonly performed using serine proteases under physiological conditions (pH 7.4, 37°C).
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Hydrolysis: The major product is 7-amino-4-methylcoumarin, which is fluorescent and can be detected using spectrophotometric methods.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
Scientific Research Applications
H-D-Phe-AMC hydrochloride has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to measure protease activity.
Molecular Biology: Employed in studies involving protein-protein interactions and enzyme kinetics.
Medicine: Utilized in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry: Applied in quality control processes to monitor enzyme activity in pharmaceutical production.
Mechanism of Action
The mechanism of action of H-D-Phe-AMC hydrochloride involves its cleavage by specific proteolytic enzymes. Upon enzymatic hydrolysis, the compound releases 7-amino-4-methylcoumarin, which fluoresces. This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics. The molecular targets are typically serine proteases, and the pathway involves the cleavage of the peptide bond between D-phenylalanine and 7-amino-4-methylcoumarin.
Comparison with Similar Compounds
Similar Compounds
H-L-Phe-AMC hydrochloride: The L-isomer of phenylalanine coupled with 7-amino-4-methylcoumarin.
H-D-Leu-AMC hydrochloride: D-leucine coupled with 7-amino-4-methylcoumarin.
H-D-Val-AMC hydrochloride: D-valine coupled with 7-amino-4-methylcoumarin.
Uniqueness
H-D-Phe-AMC hydrochloride is unique due to its specific interaction with certain proteolytic enzymes, making it a valuable tool in enzyme assays. Its high sensitivity and specificity for detecting protease activity set it apart from other similar compounds.
Properties
IUPAC Name |
(2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3.ClH/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13;/h2-9,11,16H,10,20H2,1H3,(H,21,23);1H/t16-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCLWALSXXXJCV-PKLMIRHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














